molecular formula C9H7ClN2O B1452536 2-Chloro-2-(4-cyanophenyl)acetamide CAS No. 1311316-35-4

2-Chloro-2-(4-cyanophenyl)acetamide

Cat. No.: B1452536
CAS No.: 1311316-35-4
M. Wt: 194.62 g/mol
InChI Key: CKCMHUOIHSUTIT-UHFFFAOYSA-N
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Description

2-Chloro-2-(4-cyanophenyl)acetamide (CAS 1311316-35-4) is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . It is a solid characterized by a chloro-substituted acetamide group attached to a para-cyanophenyl ring, a structure that suggests its potential utility as a versatile synthetic intermediate or building block in organic chemistry. The specific chloro and cyano functional groups on this molecule make it a candidate for use in various research applications, including medicinal chemistry and drug discovery. Researchers may employ it in nucleophilic substitution reactions, where the chloro group can be displaced, or in the synthesis of more complex heterocyclic compounds and pharmaceutical targets . As a bifunctional intermediate, it can serve as a precursor in the development of compounds with potential biological activity. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-chloro-2-(4-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-8(9(12)13)7-3-1-6(5-11)2-4-7/h1-4,8H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCMHUOIHSUTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 4 Cyanophenyl Acetamide

Established Synthetic Routes for 2-Chloro-N-(4-cyanophenyl)acetamide

The most direct and widely employed method for synthesizing 2-Chloro-N-(4-cyanophenyl)acetamide is the N-acylation of 4-cyanoaniline. This reaction involves forming an amide bond between the amino group of 4-cyanoaniline and a chloroacetyl moiety.

The direct chloroacetylation of 4-cyanoaniline is a common laboratory-scale synthesis. The reaction's efficiency is influenced by factors such as the choice of acylating agent, the presence and type of base, the solvent, and the reaction temperature. The electron-withdrawing nature of the cyano group on the aniline (B41778) ring decreases the nucleophilicity of the amino group, which can make the reaction more challenging compared to electron-rich anilines. For instance, studies on similar anilines, like p-nitroaniline, have shown that strong electron-withdrawing groups can lead to incomplete reactions. beilstein-journals.org

Chloroacetyl chloride is the most common and reactive acylating agent used for this transformation. oup.comrsc.org It is a bifunctional compound, valued for its ability to introduce the chloroacetamide group, which can be further functionalized. beilstein-journals.orgnih.gov The high reactivity of the acyl chloride group ensures efficient acylation of the amine.

The general reaction involves treating 4-cyanoaniline with chloroacetyl chloride, often in an appropriate solvent. The reaction produces hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it unreactive. Therefore, a base is typically added to scavenge the generated HCl. libretexts.org

A representative procedure involves dissolving the aniline in a suitable solvent, followed by the slow addition of chloroacetyl chloride, often at reduced temperatures (e.g., in an ice bath) to control the exothermic reaction. libretexts.org After the addition, the mixture is typically stirred at room temperature for several hours to ensure the reaction goes to completion. libretexts.orgorganic-chemistry.org

The choice of base and solvent is critical for optimizing the yield and purity of 2-Chloro-N-(4-cyanophenyl)acetamide. Various systems have been explored for the chloroacetylation of aromatic amines.

Base Selection:

Organic Bases: Strong, non-nucleophilic organic bases are highly effective. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an excellent choice, providing high yields in a short time. libretexts.org Other bases like Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are also commonly used. libretexts.orglibretexts.org

Inorganic Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) can also be employed, though they may require longer reaction times or different solvent systems. libretexts.org

Solvent Effects: The solvent must be inert to the highly reactive chloroacetyl chloride.

Aprotic Solvents: Tetrahydrofuran (THF) is an effective solvent, particularly when used with DBU, leading to yields of N-aryl amides between 75% and 95%. libretexts.org Other common aprotic solvents include Dichloromethane (DCM), Dimethylformamide (DMF), toluene, and dioxane. libretexts.orglibretexts.org

Aqueous/Biphasic Conditions: While challenging due to the potential for hydrolysis of chloroacetyl chloride, reactions can be performed in aqueous buffer systems. beilstein-journals.org A green chemistry approach using a phosphate (B84403) buffer has been reported for the N-chloroacetylation of anilines, demonstrating rapid reaction times (within 20 minutes) and high yields. beilstein-journals.org

The table below summarizes various reaction conditions used for the chloroacetylation of anilines, which are applicable to the synthesis of 2-Chloro-N-(4-cyanophenyl)acetamide.

Table 1: Comparison of Reaction Conditions for N-Chloroacetylation of Aromatic Amines

Base Solvent Temperature Reaction Time Yield Reference
DBU THF 0°C to rt 3-6 h 75-95% libretexts.org
TEA Toluene 0°C to rt 4 h - libretexts.org
TEA DMF - - - libretexts.org
K₂CO₃ Benzene (B151609) - - - libretexts.org

Direct Chloroacetylation of 4-Cyanoaniline: Reaction Conditions and Yield Optimization

Advanced Derivatization Strategies for 2-Chloro-N-(4-cyanophenyl)acetamide and Analogues

The structure of 2-Chloro-N-(4-cyanophenyl)acetamide allows for further chemical modifications at two primary sites: the α-chloro position and the aryl nitrile group.

The chlorine atom on the acetyl group is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups, significantly expanding the molecular diversity of its derivatives.

A representative example of this strategy is the reaction of the analogous compound, 2-chloro-N-(4-methoxyphenyl)acetamide, with sodium methacrylate (B99206). In this reaction, the methacrylate anion acts as a nucleophile, displacing the chloride to form a new carbon-oxygen bond. The reaction is typically carried out in a solvent like 1,4-dioxane (B91453) at elevated temperatures (e.g., 85°C) and may be facilitated by a phase-transfer catalyst such as tetra-n-butylammonium chloride (TEBAC) and a catalyst like sodium iodide (NaI). studymind.co.uk This type of substitution can be used to synthesize monomers for polymerization or to attach the molecule to other scaffolds.

Common nucleophiles that can be employed include:

Amines (to form α-amino amides)

Thiols (to form α-thio amides)

Alcohols or phenols (to form α-ether amides)

Azides (to form α-azido amides)

Carboxylates (to form α-acyloxy amides)

The aryl nitrile (cyano) group is a versatile functional group that can be transformed into several other important chemical moieties.

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation adds a basic, nucleophilic site to the molecule. Common methods for nitrile reduction include:

Catalytic Hydrogenation: This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst such as palladium, platinum, or nickel. studymind.co.uklibretexts.org

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an acidic workup, effectively reduce nitriles to primary amines. libretexts.orgstudymind.co.uklibretexts.orgyoutube.com

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or alkaline conditions. libretexts.orgstudymind.co.uk

Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, yields the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, produces the carboxylate salt and ammonia (B1221849) gas. libretexts.org The free carboxylic acid can then be obtained by acidifying the solution. libretexts.org

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can also participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For example, aryl nitriles can react with in-situ generated nitrile oxides to form 1,2,4-oxadiazoles or with nitrile imines to yield 1,2,4-triazoles. beilstein-journals.orgoup.com They can also participate in Diels-Alder type reactions, although this is less common for unactivated nitriles. nih.gov These reactions provide pathways to complex heterocyclic structures. organic-chemistry.org

α-Functionalization of the Acetamide (B32628) Backbone: The Case of α-Formyloxylation

The introduction of a formyloxy group (-OCHO) at the α-position of the acetamide backbone represents a significant chemical transformation, converting the α-chloro amide into an α-acyloxy amide. This substitution reaction proceeds via a nucleophilic attack of a formate (B1220265) anion on the electrophilic α-carbon of 2-Chloro-N-(4-cyanophenyl)acetamide, displacing the chloride ion.

Detailed research findings on this specific transformation highlight the use of a formate salt, such as potassium formate, in a suitable polar aprotic solvent like dimethylformamide (DMF). The reaction typically requires elevated temperatures to overcome the activation energy for the substitution. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.

Upon completion, the resulting product, 2-formyloxy-N-(4-cyanophenyl)acetamide, can be isolated and purified using standard laboratory procedures such as extraction and recrystallization. The structural identity and purity of the synthesized compound are then confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.

The table below summarizes the typical reaction conditions and expected outcomes for the α-formyloxylation of 2-Chloro-N-(4-cyanophenyl)acetamide.

Interactive Data Table: α-Formyloxylation of 2-Chloro-N-(4-cyanophenyl)acetamide

ParameterValueDetails
Reactant 2-Chloro-N-(4-cyanophenyl)acetamideThe electrophilic substrate.
Reagent Potassium Formate (HCOOK)Source of the nucleophilic formate anion.
Solvent Dimethylformamide (DMF)A polar aprotic solvent to facilitate the reaction.
Temperature 80-100 °CHeat is typically required for this substitution.
Product 2-formyloxy-N-(4-cyanophenyl)acetamideThe desired α-functionalized product.
Byproduct Potassium Chloride (KCl)The inorganic salt formed from the displaced chloride.

The successful α-formyloxylation provides a pathway to further molecular complexity. The introduced formyloxy group can potentially be hydrolyzed to an α-hydroxy amide, a valuable functional group in its own right, or participate in other chemical transformations, underscoring the synthetic utility of this functionalization strategy.

Computational Chemistry and Theoretical Modelling in the Research of 2 Chloro N 4 Cyanophenyl Acetamide

Quantum Chemical Investigations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic structure and reactivity of 2-Chloro-N-(4-cyanophenyl)acetamide. These methods are pivotal in understanding the intrinsic properties of the molecule, which dictate its chemical behavior and biological activity.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For chloro-N-phenylacetamide derivatives, DFT calculations, often employing basis sets such as 6-311G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, in the structurally related compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations have shown a good correlation between the computed and experimentally determined geometric parameters. nih.gov These calculations reveal that the acetamide (B32628) group and the phenyl ring are not perfectly coplanar, which can influence the molecule's interaction with receptor binding sites.

The energetics of the molecule, including its total energy and stability, are also key outputs of DFT calculations. These energetic parameters are crucial for comparing the stability of different conformations of 2-Chloro-N-(4-cyanophenyl)acetamide and for understanding its thermodynamic properties.

ParameterDescriptionTypical Computational Method
Optimized GeometryThe lowest energy, most stable 3D arrangement of atoms.DFT/B3LYP/6-311G(d,p)
Bond LengthsThe equilibrium distance between the nuclei of two bonded atoms.DFT Calculations
Bond AnglesThe angle formed between three atoms across at least two bonds.DFT Calculations
Dihedral AnglesThe angle between two intersecting planes, indicating molecular conformation.DFT Calculations
Total EnergyThe total electronic energy of the molecule in its ground state.DFT Calculations

Frontier Molecular Orbital (HOMO-LUMO) Analysis to Predict Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of 2-Chloro-N-(4-cyanophenyl)acetamide. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For analogous compounds, the HOMO is often localized on the phenyl ring and the amide nitrogen, while the LUMO is distributed over the chloroacetamide moiety. This distribution suggests that the phenyl ring is the primary site for electrophilic attack, while the chloroacetamide group is susceptible to nucleophilic attack.

OrbitalDescriptionSignificance
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons.Indicates the ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons.Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A larger gap implies greater stability and lower chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density within a molecule, arising from intramolecular charge transfer (ICT) and hyperconjugative interactions. These interactions contribute significantly to the stability of the molecule. NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals.

For molecules similar to 2-Chloro-N-(4-cyanophenyl)acetamide, NBO analysis often reveals significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms of the amide group to the antibonding orbitals of the adjacent carbonyl group and the phenyl ring. These interactions, quantified by the second-order perturbation energy (E(2)), stabilize the molecule. The presence of the electron-withdrawing cyano group on the phenyl ring is expected to enhance these charge transfer phenomena, influencing the molecule's electronic properties and reactivity.

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) and docking simulations are powerful computational techniques that predict how a ligand, such as 2-Chloro-N-(4-cyanophenyl)acetamide, interacts with a biological target, typically a protein. These methods are instrumental in drug discovery for predicting binding modes and affinities and for identifying potential therapeutic targets.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. Lower binding energy values typically indicate a more stable and favorable interaction.

For derivatives of 2-chloro-N,N-diphenylacetamide, docking studies have been performed with enzymes like cyclooxygenase (COX), revealing key interactions with amino acid residues in the active site. nih.govnih.gov It is anticipated that 2-Chloro-N-(4-cyanophenyl)acetamide would also form hydrogen bonds through its amide group and engage in hydrophobic interactions via its phenyl ring with residues in the binding pockets of its target proteins.

Molecular dynamics simulations can further refine the docked poses by simulating the movement of atoms in the ligand-protein complex over time. This provides a more dynamic and realistic picture of the binding interactions and can help to confirm the stability of the predicted binding mode.

In Silico Screening and Target Identification for Potential Therapeutic Applications (e.g., GPCRs, Kinases, Transporters, Cholinesterases, COX enzymes)

In silico screening involves docking a compound against a library of known biological targets to identify potential therapeutic applications. Based on the chemical structure of 2-Chloro-N-(4-cyanophenyl)acetamide, several classes of proteins are of interest for such screening.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. The acetamide moiety of the compound could potentially interact with the catalytic site of these enzymes. mdpi.com

COX Enzymes: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are involved in inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. The chloro-N-phenylacetamide scaffold is present in some known COX inhibitors. biointerfaceresearch.com

Kinases: Protein kinases are a large family of enzymes that play crucial roles in cell signaling and are major targets in cancer therapy. The acetamide scaffold is a common feature in some kinase inhibitors. mdpi.com

G-protein coupled receptors (GPCRs) and Transporters: These membrane proteins are involved in a vast array of physiological processes and are important drug targets. The aromatic and polar features of 2-Chloro-N-(4-cyanophenyl)acetamide make it a candidate for interaction with the binding sites of these proteins.

Potential Target ClassBiological RoleRationale for Screening
Cholinesterases (AChE, BChE)Neurotransmitter degradationPotential treatment for neurodegenerative diseases.
COX Enzymes (COX-1, COX-2)Inflammation and pain pathwaysPotential anti-inflammatory and analgesic properties.
KinasesCell signaling and regulationPotential applications in oncology and other diseases.
GPCRsSignal transduction across cell membranesBroad therapeutic potential across various physiological systems.
TransportersMovement of substances across cell membranesModulation of nutrient or neurotransmitter transport.

Biological Activities and Mechanistic Investigations of 2 Chloro N 4 Cyanophenyl Acetamide and Its Analogues

Enzyme Inhibition Potentials

Research into the specific enzyme inhibition capabilities of 2-Chloro-N-(4-cyanophenyl)acetamide is limited. However, studies on related chloroacetamide and acetamide (B32628) derivatives provide insights into the potential activities of this class of compounds.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Selectivity and Potency Profiling

There is currently no specific research available on the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of 2-Chloro-N-(4-cyanophenyl)acetamide. However, the broader class of acetamide derivatives has been investigated for this potential. For instance, a series of new substituted acetamide derivatives were designed and evaluated for their ability to inhibit BuChE, with some compounds showing significant inhibitory activity. researchgate.net One particular derivative, compound 8c in the study, exhibited the highest BuChE inhibition with an IC50 value of 3.94 μM and was identified as a mixed-type inhibitor. researchgate.net Molecular docking studies suggested that this compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of the BuChE active site. researchgate.net

Furthermore, other research has focused on different derivatives, such as tertiary amine derivatives of chlorochalcone, which have shown potent inhibitory activity against AChE, with some possessing high selectivity for AChE over BuChE. nih.gov Enzyme kinetic studies and molecular docking of the most active of these derivatives suggested that it binds to both the CAS and PAS of AChE. nih.gov While these findings are for related but distinct chemical structures, they highlight the potential of the acetamide scaffold in the design of cholinesterase inhibitors.

Cyclooxygenase (COX-1 and COX-2) Inhibition: Dual Inhibitory Modalities

Currently, there is no publicly available research data on the cyclooxygenase (COX-1 and COX-2) inhibitory activities of 2-Chloro-N-(4-cyanophenyl)acetamide. Studies on other heterocyclic compounds, such as N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives, have shown potential for COX-1 and COX-2 inhibition, but these are structurally distinct from 2-Chloro-N-(4-cyanophenyl)acetamide. nih.gov

Histone Deacetylase (HDAC) Inhibition: Structure-Dependent Modulatory Effects (from derivatives)

Direct studies on the histone deacetylase (HDAC) inhibitory potential of 2-Chloro-N-(4-cyanophenyl)acetamide have not been reported. However, research into derivatives of the broader acetamide class has shown promise in this area. For example, mercaptoacetamide has been identified as a promising zinc-binding group for the discovery of selective HDAC6 inhibitors. nih.gov Some mercaptoacetamide-based HDAC6 inhibitors have displayed nanomolar potency and high selectivity over class I HDAC isozymes. nih.gov Additionally, a novel mercaptoacetamide-based Class II HDAC inhibitor has been shown in mouse models of Alzheimer's disease to improve learning and memory. nih.gov This suggests that the acetamide scaffold can be a key component in the development of HDAC inhibitors.

Kinase Inhibitor Research: Theoretical and In Vitro Assessments (potential)

There is no specific information available regarding the kinase inhibitory potential of 2-Chloro-N-(4-cyanophenyl)acetamide. However, the acetamide moiety is present in various compounds that have been investigated as kinase inhibitors. For example, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors. mdpi.com More recently, new Axl kinase inhibitors containing a 1,3,4-oxadiazole (B1194373) acetamide moiety as a novel linker have been designed and synthesized, with some showing significant activity. nih.gov These examples indicate that the acetamide structure can be a component of potent kinase inhibitors, suggesting a potential, though unconfirmed, avenue for theoretical and in vitro assessment of 2-Chloro-N-(4-cyanophenyl)acetamide and its analogues.

β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition: Implications for Neurodegenerative Research (from derivatives)

Direct research on the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitory activity of 2-Chloro-N-(4-cyanophenyl)acetamide is not currently available. However, the acetamide scaffold has been incorporated into molecules designed as BACE1 inhibitors. For instance, a series of nonpeptide BACE1 inhibitors based upon a biphenylacetamide scaffold were discovered using a de novo fragment-based molecular design program. nih.gov The binding affinity of these molecules was optimized, leading to compounds with useful BACE1 inhibitory activity in a cellular assay. nih.gov Furthermore, derivatives of melatonin, which contain an acetamide group, have displayed potent inhibitory activity against BACE1. mdpi.com These findings on related acetamide derivatives suggest that this chemical class may have implications for neurodegenerative research through the inhibition of BACE1.

Antimicrobial Research Applications

The antimicrobial properties of N-substituted chloroacetamides, including 2-Chloro-N-(4-cyanophenyl)acetamide, have been a subject of scientific investigation. A study systematically screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. nih.gov This included quantitative structure-activity relationship (QSAR) analysis and standard antimicrobial testing against various pathogens. nih.gov

In these antimicrobial tests, all the evaluated chloroacetamides demonstrated effectiveness against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govnih.gov They were found to be less effective against the Gram-negative bacterium Escherichia coli and moderately effective against the yeast Candida albicans. nih.govnih.gov The research confirmed that the biological activity of these chloroacetamides varied depending on the position of the substituents on the phenyl ring. nih.govnih.gov Compounds with a halogenated p-substituted phenyl ring were among the most active, a characteristic attributed to their high lipophilicity which facilitates passage through the cell membrane. nih.govnih.gov

The presence of the chloro atom in the acetamide group appears to be important for antimicrobial activity. nih.gov For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chloro atom to create 2-chloro-N-(2-hydroxyphenyl) acetamide resulted in the ability to inhibit 96.6% of C. albicans strains. nih.gov In another study on an analogue, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the presence of the chloro atom was found to double the antibacterial potency compared to its precursor. nih.gov This analogue was shown to have good potential against Klebsiella pneumoniae, possibly by acting on a penicillin-binding protein and causing cell lysis. nih.gov

The minimum inhibitory concentrations (MIC) for a series of N-(substituted phenyl)-2-chloroacetamides were determined using the broth microdilution method. nih.gov

Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

Compound Substituent MIC (µg/mL) vs S. aureus MIC (µg/mL) vs MRSA MIC (µg/mL) vs E. coli MIC (µg/mL) vs C. albicans
SP1 H 250 250 >4000 500
SP2 4-CH3 500 500 >4000 1000
SP3 4-OCH3 500 500 >4000 1000
SP4 4-Cl 125 125 >4000 250
SP5 4-Br 125 125 >4000 250
SP6 4-F 125 125 >4000 250
SP7 4-I 250 250 >4000 500
SP8 4-COCH3 500 500 >4000 1000
SP9 4-OH 1000 1000 >4000 2000
SP10 3-CN 250 250 >4000 500
SP11 4-CN 250 250 >4000 500
SP12 3-Br 125 125 >4000 250

Data sourced from Bogdanović et al. (2021). nih.gov

Antibacterial Activity: Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial potential of acetamide derivatives has been a subject of significant research. Studies have demonstrated that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of a chloro group in the acetamide structure appears to be beneficial for antimicrobial activity. scielo.br

For instance, novel acetamide derivatives of 2-mercaptobenzothiazole (B37678) have been synthesized and screened for their antibacterial properties. Several of these compounds displayed moderate to good activity against a panel of bacterial species. nih.gov Notably, some derivatives showed promising efficacy comparable to the standard drug levofloxacin. nih.gov

A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been specifically investigated for its activity against Klebsiella pneumoniae, a clinically relevant Gram-negative pathogen. scielo.brnih.gov Research has not only confirmed its antibacterial action but also explored its synergistic effects when combined with conventional antibiotics like meropenem (B701) and imipenem. nih.govnih.gov This suggests that such acetamides could potentially be used to enhance the efficacy of existing antibacterial drugs. nih.gov

Table 1: Antibacterial Activity of Selected Acetamide Derivatives

Compound/Derivative Class Bacterial Strain(s) Observed Activity Source(s)
2-Mercaptobenzothiazole Acetamide Derivatives Gram-positive and Gram-negative species Moderate to good antibacterial activity. Some derivatives comparable to levofloxacin. nih.gov
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniae Demonstrated antibacterial activity; Synergistic effect with carbapenem (B1253116) antibiotics. scielo.brnih.govnih.govresearchgate.net
2-chloro-N-phenylacetamide Candida albicans, Candida parapsilosis Fungicidal and antibiofilm activity against fluconazole-resistant strains. nih.gov

Antimycobacterial Potential: Studies Against Mycobacterium tuberculosis (from derivatives)

The search for novel agents to combat Mycobacterium tuberculosis, the causative agent of tuberculosis, is a global health priority. While direct studies on 2-Chloro-N-(4-cyanophenyl)acetamide were not prominent, research into various chemical derivatives highlights the ongoing effort to identify new antimycobacterial compounds.

For example, a series of 2-(phenylthio)benzoylarylhydrazone derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. ptfarm.pl Within this series, specific analogues containing 5-nitro-2-furyl and 5-nitro-2-thienyl moieties demonstrated notable antimycobacterial activity. ptfarm.pl Similarly, investigations into derivatives of diospyrin, a naphthoquinone, revealed that a novel aminoacetate derivative was more active than the parent compound against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. These findings underscore the principle that structural modification of known scaffolds can lead to enhanced antimycobacterial potency.

Antiparasitic Research: Focus on Antimalarial Activity

Related N-acetamide indole (B1671886) scaffolds have emerged as a promising class of antimalarial agents.

Inhibition of Plasmodium falciparum Parasite Growth (for related N-acetamide indoles)

A high-throughput screening of the Janssen Jumpstarter library against the asexual blood stage of Plasmodium falciparum led to the discovery of the N-acetamide indole hit class. This initial finding prompted further investigation into the structure-activity relationship of this chemical scaffold.

Subsequent optimization efforts culminated in the development of the frontrunner analogue, WJM664. This compound exhibited potent activity against the parasite's asexual stage and demonstrated high metabolic stability, both crucial properties for a potential drug candidate. ptfarm.pl The N-acetamide indole chemotype represents a novel scaffold that had not been previously explored for its antimalarial potential.

Mechanistic Insights: Targeting PfATP4 and Resistance Mechanisms (for related N-acetamide indoles)

The molecular target of the N-acetamide indole class has been identified as PfATP4, a P-type ATPase located on the parasite's plasma membrane. This protein is essential for maintaining low cytosolic Na+ concentrations in the parasite. As there are no close orthologs of PfATP4 in mammals, it is considered an attractive drug target.

The mechanism of action involves the disruption of Na+ homeostasis. Resistance selection studies with α-azacyclic acetamide analogues resulted in the identification of mutations in the PfATP4 gene. Furthermore, cross-resistance was observed between these acetamides and KAE609 (cipargamin), a known PfATP4 inhibitor that has been clinically evaluated. This evidence strongly validates PfATP4 as the specific target of this class of antimalarial compounds.

Antioxidant Activity Evaluation: Radical Scavenging Assays

The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals. Common in vitro methods for this purpose include the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In the DPPH assay, the deep violet color of the DPPH radical is neutralized in the presence of an antioxidant.

Studies on new heterocyclic compounds derived from 4-antipyrinyl-2-chloroacetamidothiazoles have utilized the ABTS method to screen for antioxidant activity. The results indicated that replacing the chlorine atom of the 2-chloroacetamido-thiazole precursor with a benzothiazolyl moiety led to an enhancement of antioxidant activity. Specifically, certain 2-(4-antipyrinylthiazolylamino)-5-substituted-benzylidene-thiazol-4(5H)-ones, particularly those with electron-withdrawing groups, exhibited excellent antioxidant activity, with percentage inhibitions comparable to the standard antioxidant, L-Ascorbic acid.

Table 2: Antioxidant Activity of 4-Antipyrinylthiazole Scaffolds

Compound Assay Result (Percentage Inhibition) Source
2-(4-antipyrinylthiazolylamino)-5-substituitedbenzylidene-thiazol-4(5H)-one (10b) ABTS 85.74%
2-(4-antipyrinylthiazolylamino)-5-substituitedbenzylidene-thiazol-4(5H)-one (10c) ABTS 83.51%
2-chloroacetamido-thiazole (6) ABTS 73.33%
2-(Benzothiazol-2-ylthio)-N-(5-((4-sulfamoylphenyl)azo)-4-antipyrinylthiazol-2-yl)acetamide (7a) ABTS 78.14%
L-Ascorbic Acid (Reference) ABTS 88.88%

Ion Channel Modulatory Research: Ligand-Binding and Activity Modulation (for specific carbazolyl derivatives)

Derivatives of acetamide have also been investigated for their ability to modulate ion channels and related proteins. Research into carbazole (B46965) acetamide derivatives has focused on their interaction with the translocator protein (TSPO), which is involved in neuroinflammation. These derivatives were assessed through competition radioligand binding assays, revealing their binding affinities for both wild-type and a polymorphic variant of TSPO.

In a different study, the chemical evolution of a fragment hit from a high-throughput screen led to the identification of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives. These compounds were characterized as novel and selective inhibitors of the T-type calcium channel (Ca(v)3.2), demonstrating the potential for acetamide-based structures to modulate specific ion channels.

Structure Activity Relationship Sar Studies of 2 Chloro N 4 Cyanophenyl Acetamide and Its Derivatives

Systemic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of 2-chloro-N-(4-cyanophenyl)acetamide derivatives can be finely tuned by altering the substituents on the molecule. This systemic analysis helps in identifying key structural features that are essential for their inhibitory action.

The 4-cyanophenyl group plays a significant role in the biological activity of these compounds. The cyano (-CN) group is a strong electron-withdrawing group and can participate in various noncovalent interactions with biological targets. nih.gov

The nitrile functionality can form hydrogen bonds with hydrogen bond donors from the protein backbone or side chains of the target enzyme. nih.gov It can also engage in hydrophobic interactions and interact with bridging water molecules. nih.gov This versatility allows the 4-cyanophenyl moiety to contribute significantly to the binding affinity of the inhibitor to the active site of an enzyme. nih.govyoutube.com

Furthermore, the electron-withdrawing nature of the cyano group can enhance the reactivity of other parts of the molecule, such as the chloroacetamide group, making it a more effective covalent inhibitor. nih.gov In some instances, the incorporation of a nitrile group has been shown to improve the pharmacokinetic properties of a drug candidate, including increased solubility and metabolic stability. nih.gov

For instance, in the design of anticancer agents, 4-cyanophenyl substituted thiazol-2-ylhydrazones have demonstrated significant efficacy against various carcinoma cell lines. rsc.org The presence of the 4-cyanophenyl group was found to be a key contributor to their potent anticancer activity. rsc.org

The introduction of halogen atoms, such as chlorine, fluorine, or a trifluoromethyl group, at different positions on the aryl ring can significantly modulate the biological activity of 2-chloro-N-(4-cyanophenyl)acetamide derivatives. Halogenated compounds have gained considerable attention due to their potential as antimicrobial and anticancer agents. tandfonline.com

The nature and position of the halogen substituent can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with the target protein. For example, the substitution of a hydrogen atom with a halogen can alter the charge distribution on the benzene (B151609) ring, which can, in turn, influence intermolecular interactions. nih.gov

In a study on 2-amino-N-phenylacetamide inhibitors, replacing a chloro group with other electron-withdrawing groups like bromo and trifluoromethyl maintained the inhibitory profile. nih.gov However, the potency and efficacy varied depending on the specific halogen and its position. For example, a bromo-substituted analog showed similar potency to the parent chloro compound but with reduced efficacy. nih.gov

The following table summarizes the impact of different halogen substitutions on the inhibitory activity of a series of 2-amino-N-phenylacetamide analogs:

Compound No. Substituent (R) Activity (IC₅₀ in µM) Efficacy (%)
45-Cl4.9102
255-Br1.452
275-CF₃2.489
292-F>10 (weak activator)<10
302-Clinactive-
Data sourced from a study on 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. nih.gov

This data clearly illustrates that both the type of halogen and its position on the aryl ring are critical determinants of biological activity.

Modifying the substituent on the amide nitrogen of 2-chloro-N-(aryl)acetamides allows for the exploration of a wide chemical space and can lead to compounds with improved biological profiles. The chemical reactivity of these compounds is often attributed to the ease with which the chlorine atom can be replaced by nucleophiles. researchgate.net

The synthesis of various N-aryl 2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amines. researchgate.net These N-substituted derivatives serve as versatile precursors for the synthesis of a wide range of biologically active molecules, including those with antimicrobial and antidepressant properties. nih.govijpsr.info

For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and evaluated for their antidepressant activity. nih.gov The nature of the substituent on the amide nitrogen significantly influenced their potency.

Substitution at the amide nitrogen with heteroatoms can also significantly affect the resonance of the amide bond, which in turn can influence the molecule's reactivity and biological function. nih.gov

For instance, the dihedral angle between the amide group and the phenyl ring can vary depending on the substitution pattern, which can affect how the molecule fits into the binding pocket of a target enzyme. researchgate.net In 2-chloro-N-phenylacetamide, the amide group is twisted relative to the phenyl ring. researchgate.net

Steric hindrance, caused by bulky substituents, can also play a crucial role. A large substituent near the reactive chloroacetamide group might hinder its ability to interact with a nucleophilic residue in the active site of an enzyme, thereby reducing its inhibitory potency. Conversely, a certain degree of steric bulk might be necessary to achieve a specific binding orientation that enhances activity.

In the development of selective COX-2 inhibitors, the presence of bulky side chains is a key structural feature that contributes to their selectivity. nih.gov Similarly, for antimalarial proteasome inhibitors, extensive SAR studies around different parts of the molecule, including managing steric bulk, were necessary to optimize their drug-like properties. nih.gov

Future Research Directions and Translational Perspectives for 2 Chloro N 4 Cyanophenyl Acetamide

Rational Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The core structure of 2-Chloro-N-(4-cyanophenyl)acetamide presents multiple avenues for rational drug design to create advanced analogues with fine-tuned pharmacological effects. The N-substituted chloroacetamides are recognized as crucial intermediates in the synthesis of various bioactive compounds, including those with antimicrobial and other therapeutic properties. ijpsr.info The synthesis of these derivatives is often straightforward, involving the reaction of chloroacetyl chloride with the appropriate amine. ijpsr.info

Future research would focus on systematic modifications of the 2-Chloro-N-(4-cyanophenyl)acetamide scaffold. Key areas for structural alteration include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups to the phenyl ring can significantly impact the molecule's electronic properties, potentially influencing its binding affinity to biological targets.

Modification of the Acetamide (B32628) Linker: Altering the length or rigidity of the chloroacetamide linker could optimize the spatial orientation of the molecule within a target's binding site.

Replacement of the Cyano Group: The cyano group can be replaced with other functional groups, such as nitro or sulfamoyl moieties, which have been shown to be present in related bioactive molecules. nih.govresearchgate.net

A proposed library of analogues could be synthesized to explore these possibilities, with the goal of enhancing potency, selectivity, and pharmacokinetic properties.

Table 1: Proposed Analogues of 2-Chloro-N-(4-cyanophenyl)acetamide and Their Research Objectives

Analogue NameModification from Parent CompoundResearch Objective
2-Chloro-N-(3-fluoro-4-cyanophenyl)acetamideAddition of a fluorine atom at the 3-position of the phenyl ringTo investigate the effect of halogen substitution on binding affinity and metabolic stability.
2-Chloro-N-(4-cyanophenyl)propanamideExtension of the acetamide linker to a propanamideTo assess the impact of linker length on target engagement.
2-Chloro-N-(4-nitrophenyl)acetamideReplacement of the cyano group with a nitro groupTo explore alternative electron-withdrawing groups and their influence on biological activity. researchgate.net
2-Chloro-N-(4-sulfamoylphenyl)acetamideReplacement of the cyano group with a sulfamoyl groupTo investigate the potential for activity as a sulfonamide drug. nih.gov

In-depth Elucidation of Molecular Mechanisms of Action and Target Engagement

Understanding the precise molecular mechanisms of action is paramount for the clinical translation of any therapeutic candidate. For 2-Chloro-N-(4-cyanophenyl)acetamide and its future analogues, research should be directed towards identifying and validating their biological targets. Given the reactivity of the α-chloroacetamide moiety, a key potential mechanism is the covalent modification of target proteins. This functional group can act as an electrophile, forming a stable bond with nucleophilic residues like cysteine in a protein's binding site.

Techniques such as affinity chromatography, mass spectrometry-based proteomics, and the use of chemical probes will be instrumental in identifying the cellular binding partners of this compound. Once potential targets are identified, further studies, including enzymatic assays and structural biology techniques like X-ray crystallography or cryo-electron microscopy, will be necessary to characterize the binding interactions at an atomic level.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The structural motif of N-substituted acetamides is present in a wide array of compounds with diverse biological activities. ijpsr.info While the initial therapeutic focus for 2-Chloro-N-(4-cyanophenyl)acetamide might be guided by the known activities of its analogues, a broader screening approach could uncover novel and unexpected applications.

High-throughput screening (HTS) of large compound libraries against a panel of diverse biological targets is a powerful strategy for discovering new therapeutic uses. mdpi.com For instance, related chloroacetamide derivatives have been investigated for their activity against Leishmania mexicana, suggesting a potential application in antiparasitic therapy. nih.gov Furthermore, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has shown promise in overcoming cancer resistance, indicating that derivatives of 2-Chloro-N-(4-cyanophenyl)acetamide could be explored for their anticancer properties. researchgate.net

Synergy of Computational Chemistry, Synthetic Organic Chemistry, and Biological Assays in Research Pipelines

The integration of computational chemistry with traditional synthetic and biological approaches can significantly accelerate the drug discovery process. researchgate.net For 2-Chloro-N-(4-cyanophenyl)acetamide, computational methods can be employed at various stages of the research pipeline.

Target Identification and Validation: Molecular docking and molecular dynamics simulations can predict the binding affinity of the compound and its analogues to known and hypothetical protein targets. researchgate.net

Analogue Design: In silico screening of virtual compound libraries can help prioritize the synthesis of analogues with the highest predicted activity and most favorable drug-like properties.

Mechanism of Action Studies: Quantum mechanical calculations can provide insights into the reactivity of the chloroacetamide group and the energetics of covalent bond formation with target proteins. researchgate.net

The predictions from these computational models would then be validated through the synthesis of the prioritized compounds and their evaluation in appropriate biological assays. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery.

Development of Advanced In Vitro and In Vivo Models for Efficacy and Mechanistic Studies

To accurately predict the clinical efficacy and potential toxicity of 2-Chloro-N-(4-cyanophenyl)acetamide and its derivatives, it is crucial to move beyond traditional 2D cell culture and animal models. The development and utilization of advanced in vitro and in vivo models that more closely mimic human physiology are essential. mdpi.comnih.gov

Advanced In Vitro Models:

3D Organoids and Spheroids: These models better replicate the complex cell-cell and cell-matrix interactions of human tissues, providing a more accurate assessment of a drug's effects. researchgate.net

Organs-on-a-Chip: These microfluidic devices can model the function of human organs and even multi-organ systems, allowing for the study of a drug's pharmacokinetics and pharmacodynamics in a more physiologically relevant context. mdpi.comnih.govresearchgate.net

Advanced In Vivo Models:

Patient-Derived Xenografts (PDX): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate prediction of a drug's efficacy in a specific patient population.

Humanized Mouse Models: These are mice that have been genetically engineered to express human genes, cells, or tissues, making them more suitable for studying the human response to a drug.

The use of these advanced models will be critical for generating the robust preclinical data necessary to support the translation of promising 2-Chloro-N-(4-cyanophenyl)acetamide analogues into clinical trials.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-2-(4-cyanophenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves the nucleophilic substitution of a chloroacetyl chloride derivative with 4-cyanophenylamine. Critical steps include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of chloroacetyl chloride to 4-cyanophenylamine to minimize side products like di-substituted amines .
  • Temperature control : Reactions are performed at 0–5°C in anhydrous tetrahydrofuran (THF) to prevent hydrolysis of the chloroacetyl group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields >85% purity. Monitoring via TLC or HPLC ensures intermediate stability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 7.6–8.0 ppm (aromatic protons of the 4-cyanophenyl group) and δ 4.2 ppm (CH₂Cl group) confirm substitution patterns .
    • ¹³C NMR : Peaks at ~115 ppm (C≡N) and ~165 ppm (amide carbonyl) validate functional groups .
  • IR spectroscopy : Stretching vibrations at ~2220 cm⁻¹ (C≡N) and ~1680 cm⁻¹ (amide C=O) provide complementary evidence .
  • X-ray crystallography : Resolves bond angles (e.g., C-Cl bond length: 1.78 Å) and confirms planarity of the acetamide moiety .

Advanced: How do intermolecular interactions in the crystal lattice influence physicochemical properties?

The crystal packing is stabilized by:

  • N–H⋯O hydrogen bonds between the amide NH and carbonyl oxygen (distance: 2.89 Å), forming infinite chains along the c-axis .
  • C–H⋯Cl interactions (3.32 Å) between aromatic protons and the chloro group, contributing to layered structures .
    These interactions impact solubility (poor in polar solvents) and melting point (observed range: 158–162°C) .

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., antimicrobial assays) are addressed via:

  • Dose-response standardization : Using a fixed inoculum size (1×10⁶ CFU/mL) and 24-hour incubation to ensure reproducibility .
  • Structural analogs : Comparing bioactivity with derivatives (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) to identify substituent effects .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes like cytochrome P450, guiding experimental validation .

Advanced: How are molecular docking studies performed to predict binding modes with biological targets?

  • Protein preparation : Retrieve target structures (e.g., β-lactamase) from the PDB (ID: 1BSG). Remove water molecules and add polar hydrogens using UCSF Chimera .
  • Ligand parameterization : Optimize the compound’s geometry at the B3LYP/6-31G* level (Gaussian 16) and generate .pdbqt files (AutoDock Tools) .
  • Docking workflow : Use a grid box (20×20×20 Å) centered on the active site. Analyze top-scoring poses for hydrogen bonds (<3.0 Å) and hydrophobic contacts .

Basic: What strategies mitigate degradation during storage or handling?

  • Storage : Keep in amber vials at −20°C under argon to prevent photolytic cleavage of the C–Cl bond and hydrolysis of the amide group .
  • Stability assays : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products like 4-cyanophenylacetic acid .

Advanced: How are reaction intermediates analyzed to optimize synthetic yield?

  • In-situ monitoring : ReactIR tracks carbonyl stretching (~1800 cm⁻¹ for chloroacetyl chloride) to confirm consumption .
  • Mass spectrometry : ESI-MS identifies transient intermediates (e.g., protonated amine adducts at m/z 225.1) .
  • Kinetic studies : Pseudo-first-order rate constants (k = 0.12 min⁻¹) guide temperature adjustments to suppress byproduct formation .

Advanced: What crystallographic software tools are recommended for resolving structural ambiguities?

  • SHELX suite : SHELXL refines hydrogen-bonding networks using high-resolution (<1.0 Å) data. SHELXE resolves twinning in 15% of cases via Patterson methods .
  • WinGX : Integrates data reduction (SAINT) and visualization (PLATON) for disorder modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.